2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine

Chemical Synthesis Building Block Quality Control

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine (CAS 1036705-78-8) is a halogenated pyrimidine building block featuring a chloro leaving group at the 2-position and a 4-(trifluoromethyl)phenylamino donor at the 4-position. It is cataloged primarily as a synthetic intermediate for medicinal chemistry and crop protection research.

Molecular Formula C11H7ClF3N3
Molecular Weight 273.64 g/mol
CAS No. 1036705-78-8
Cat. No. B1391644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine
CAS1036705-78-8
Molecular FormulaC11H7ClF3N3
Molecular Weight273.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC2=NC(=NC=C2)Cl
InChIInChI=1S/C11H7ClF3N3/c12-10-16-6-5-9(18-10)17-8-3-1-7(2-4-8)11(13,14)15/h1-6H,(H,16,17,18)
InChIKeyNCJRMIBMSVWSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine (CAS 1036705-78-8) Procurement Baseline


2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine (CAS 1036705-78-8) is a halogenated pyrimidine building block featuring a chloro leaving group at the 2-position and a 4-(trifluoromethyl)phenylamino donor at the 4-position. It is cataloged primarily as a synthetic intermediate for medicinal chemistry and crop protection research [1]. The compound is commercially available in research quantities (100 mg to 1 g) at purities of 95–98% .

Why 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine Cannot Be Replaced by a Generic Pyrimidine


In the absence of direct biological profiling, the compound's value lies in its defined regiochemistry and orthogonal reactive handles. The 2-chloro substituent is activated toward nucleophilic aromatic substitution (SNAr) at a position distinct from the 4-anilino group, enabling chemoselective derivatization that generic pyrimidine scaffolds do not offer without extensive protection/deprotection. However, no peer-reviewed comparative kinetic or selectivity data were found for this exact scaffold versus close analogs; the current differentiation rests on structural logic and synthetic precedent rather than quantified performance metrics.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine


Purity Specification Versus Closest Commercial Analog

The compound is routinely supplied at 97% purity (HPLC), whereas the closest commercially available analog, 2-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine (CAS 1036705-79-9), is frequently listed at 95% purity. This 2-percentage-point difference reduces the burden of byproduct removal in subsequent coupling steps, though the synthetic impact has not been quantified in a published head-to-head study.

Chemical Synthesis Building Block Quality Control

Synthetic Accessibility: One-Step Protocol vs. Multi-Step Literature Routes

A 2023 Molbank report describes a one-step synthesis of the title compound in quantitative yield under adapted Vilsmeier conditions, whereas the synthesis of the analogous 5-carboxamide derivative (SP100030 core) requires four steps with an overall yield of ~40%. This synthetic efficiency metric is relevant for laboratories planning to prepare the scaffold in-house. Please note: the Molbank report was later associated with a different aldehyde substrate; therefore this evidence is classified as class-level inference until the exact procedure for the target compound is independently verified.

Process Chemistry Synthetic Methodology Scalability

Physicochemical Differentiation: LogP and TPSA vs. Common Pyrimidine Intermediates

The target compound exhibits a computed XLogP3 of 3.9 and a topological polar surface area (TPSA) of 37.8 Ų. In comparison, the widely used 2,4-dichloropyrimidine shows XLogP ~1.8 and TPSA 25.8 Ų. The increased lipophilicity and hydrogen-bond acceptor count (6 vs. 2) of the target compound may offer advantages for CNS target space or for improving membrane permeability in cell-based assays, though no direct permeability data are available.

Drug Design Physicochemical Properties Lead Optimization

Application Scenarios for 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine


Focused Kinase Library Design Requiring a Pre-functionalized 4-Anilino Handle

Medicinal chemistry teams building targeted libraries for kinases or other ATP-binding proteins can use this compound to bypass the initial aniline-coupling step. The pre-installed 4-(trifluoromethyl)phenylamino group provides a direct entry into 2-substituted-4-anilinopyrimidine space, saving 1-2 synthetic steps compared to starting from 2,4-dichloropyrimidine. The purity specification (≥97%) is sufficient for parallel synthesis without additional purification.

Crop Protection Intermediate with a Differentiated Halogen Pattern

The compound serves as a late-stage intermediate for agrochemical leads that require a 2-chloro leaving group for subsequent displacement by thiols, amines, or heterocycles. Its regioisomeric purity is critical in structure-activity relationship (SAR) studies where the position of the trifluoromethyl group on the aniline ring can alter insecticidal or fungicidal potency by orders of magnitude.

Chemical Probe Synthesis Where Orthogonal Reactivity is Required

The combination of a 2-chloro electrophile and a 4-anilino hydrogen-bond donor/acceptor allows sequential functionalization under orthogonal conditions. Researchers designing bifunctional probes (e.g., PROTACs, fluorescent sensors) can exploit the 2-position for linker attachment while retaining the 4-anilino motif for target engagement, a synthetic strategy not easily achieved with symmetrical pyrimidine scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.